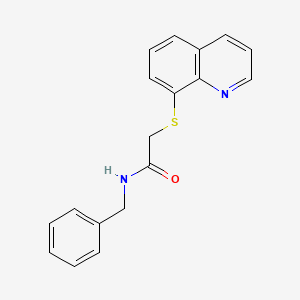![molecular formula C28H38N2O2S B5521994 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide” is a complex organic molecule. It contains a benzothiazole group (a type of heterocyclic compound), a phenoxy group (an ether that includes a phenyl group), and a butanamide group (a type of amide). These groups are common in many pharmaceuticals and could suggest a potential use in that field .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to aromaticity, while the phenoxy and butanamide groups could introduce polar characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (phenoxy and butanamide) and nonpolar (benzothiazole) groups could give it unique solubility characteristics .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A theoretical study using density functional theory (DFT) was conducted on bipyrazolic-type organic compounds, including derivatives similar to 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide, to elucidate their potential as corrosion inhibitors. The study focused on understanding the inhibition efficiencies and reactive sites of these compounds, finding that their electronic properties could be linked to their effectiveness as corrosion inhibitors. The local reactivity was analyzed through the Fukui function and condensed softness indices, suggesting that such compounds could offer valuable insights into the development of new corrosion inhibitors (Wang et al., 2006).
Photodynamic Therapy
Research into novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which share structural similarities with 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide, demonstrated high singlet oxygen quantum yields. These properties are essential for Type II photodynamic therapy mechanisms, suggesting that similar compounds could be developed as potent Type II photosensitizers for cancer treatment. The study highlighted the importance of these compounds' photophysical and photochemical properties for their application in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
A study on the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives revealed that such compounds, related to 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide, showed remarkable activity against various cancer lines. This suggests that the chemical framework of these compounds has potential applications in developing new anticancer drugs (Waghmare et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2S/c1-8-27(4,5)20-12-15-24(22(17-20)28(6,7)9-2)32-16-10-11-26(31)30-21-13-14-23-25(18-21)33-19(3)29-23/h12-15,17-18H,8-11,16H2,1-7H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEZLKKYCBGHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)